
7-Nitro-1,2,3,4-tetrahidro-2-naftilamina
Descripción general
Descripción
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine (7-NTN) is an organic compound that is used for various scientific research applications, primarily in the area of organic synthesis. It is a nitro-substituted derivative of tetrahydronaphthalene and is a member of the nitronaphthalene family. It is a white crystalline solid with a molecular weight of 179.17 g/mol and a melting point of 64°C. 7-NTN is a versatile compound that is used in a variety of organic synthesis reactions, including the synthesis of heterocyclic compounds, such as pyridines and quinolines. It is also used in the synthesis of other compounds, such as amines, nitro compounds, and nitroso compounds.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
7-Nitro-1,2,3,4-tetrahidro-2-naftilamina: es un compuesto que se puede utilizar en la síntesis de diversos fármacos. Su estructura es similar a la de los derivados del indol, que son conocidos por su amplia gama de actividades biológicas, incluidas las propiedades antivirales, antiinflamatorias y anticancerígenas . Este compuesto podría ser un precursor en el desarrollo de nuevos medicamentos que aprovechen estas actividades biológicas.
Mecanismo De Acción
Target of Action
It is related to 2-aminotetralin, which has been shown to inhibit the reuptake of serotonin and norepinephrine .
Mode of Action
Based on its structural similarity to 2-aminotetralin, it may interact with its targets (serotonin and norepinephrine transporters) and likely induces their release as well .
Biochemical Pathways
Given its potential impact on serotonin and norepinephrine, it may influence pathways related to mood regulation, sleep, and cognition .
Pharmacokinetics
The compound has a predicted boiling point of 3324±420 °C, a predicted density of 1234±006 g/cm3, and a predicted pKa of 954±020 .
Result of Action
Based on its potential impact on serotonin and norepinephrine, it may have effects on mood, sleep, and cognition .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
The effects of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine on cells are diverse and can influence various cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is complex and involves multiple steps. It can bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine in animal models can vary with different dosages. At low doses, certain threshold effects may be observed, while at high doses, toxic or adverse effects may occur .
Metabolic Pathways
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is involved in various metabolic pathways. It can interact with certain enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine can be transported and distributed within cells and tissues. It can interact with certain transporters or binding proteins, and can influence its own localization or accumulation .
Subcellular Localization
The subcellular localization of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine can affect its activity or function. It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h2,4,6,9H,1,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQQVSKLPBROCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632701 | |
| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101167-13-9 | |
| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


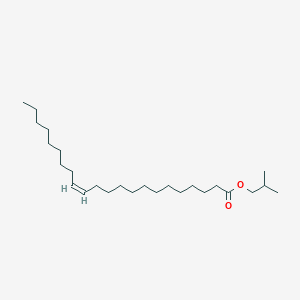
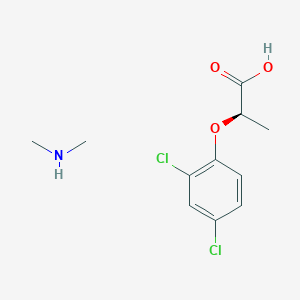
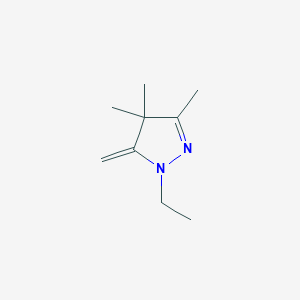
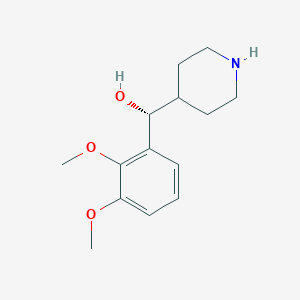
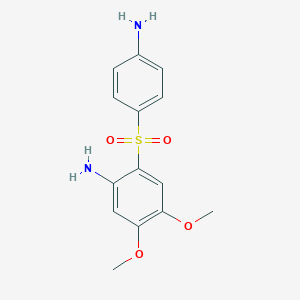
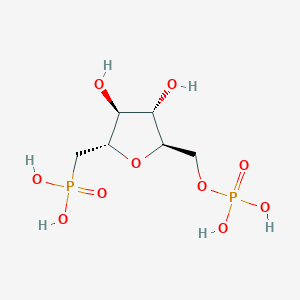
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
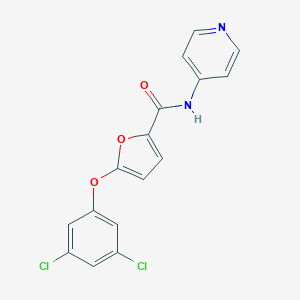

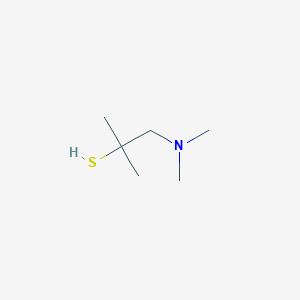
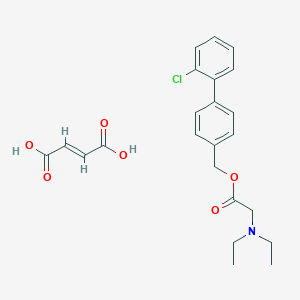

![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)